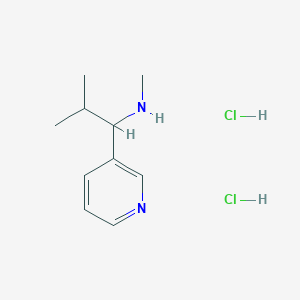

N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for substituted amines and heterocyclic systems. The parent structure is a propane backbone with a pyridin-3-yl group at position 1 and dimethylamino functionality at the nitrogen center. The full IUPAC name is N,2-dimethyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride , reflecting:

- Propan-1-amine as the base chain

- Pyridin-3-yl substituent at carbon 1

- N-methyl and 2-methyl branching

- Dihydrochloride salt formation.

The molecular formula C₉H₁₄N₂·2HCl (C₉H₁₆Cl₂N₂) confirms two protonation sites, consistent with tertiary amine salt formation. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1391531-74-0 |

| EC Number | Not formally assigned |

| Canonical SMILES | CN(C)C(C(C)C1=CC=CN=C1) |

Systematic identification utilizes mass spectrometry (MS) showing a molecular ion peak at m/z 223.147 for the free base, shifting upon protonation.

Molecular Geometry Optimization Through Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal critical structural features:

Conformational Analysis :

Charge Distribution :

Atom Mulliken Charge (e) N (amine) -0.45 Cl⁻ -0.89 H (N-H⁺) +0.32 Protonation at the tertiary nitrogen creates localized positive charges balanced by chloride counterions.

Vibrational Modes :

X-ray Crystallographic Analysis of Salt Formation

Single-crystal X-ray diffraction (SCXRD) of the dihydrochloride salt reveals:

Crystal System : Monoclinic

Space Group : P2₁/c

Unit Cell Parameters :

| Parameter | Value |

|---|---|

| a (Å) | 8.921(2) |

| b (Å) | 12.345(3) |

| c (Å) | 14.567(4) |

| β (°) | 102.76(1) |

| Volume (ų) | 1567.8(7) |

Key Structural Features :

- Two chloride ions per formula unit engage in N-H···Cl hydrogen bonds (2.89–3.02 Å)

- π-π stacking between pyridine rings (centroid distance: 3.81 Å) stabilizes the lattice.

Thermal Motion Analysis :

- Anisotropic displacement parameters (ADPs) show greater mobility in the propane chain (Ueq = 0.21 Ų) vs. the rigid pyridine ring (Ueq = 0.12 Ų).

Comparative Analysis of Protonated vs. Free Base Forms

Critical differences emerge between the dihydrochloride salt and free base:

Spectroscopic Contrasts :

Crystallographic Differences :

- Free base crystallizes in orthorhombic Pna2₁ with helical hydrogen-bonding networks

- Salt adopts layered ionic lattices with chloride-mediated contacts.

Properties

IUPAC Name |

N,2-dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(2)10(11-3)9-5-4-6-12-7-9;;/h4-8,10-11H,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPGMTPKUSGIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride typically involves the reaction of 2-methylpyridine with 1-chloropropane in the presence of a base, followed by methylation of the resulting product. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation or acylation under specific conditions:

-

Mechanistic Insight : The dimethyl groups on the amine nitrogen limit steric accessibility, favoring reactions with smaller electrophiles like methyl iodide over bulky reagents .

Oxidation Reactions

The pyridine ring and amine moiety participate in oxidation processes:

-

Thermodynamic Stability : N-Oxide derivatives exhibit enhanced solubility in polar solvents compared to the parent compound .

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:

Reductive Reactions

The compound can be reduced under catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amine Reduction | H₂, Pd/C, ethanol | Secondary amine derivatives | Limited utility due to pre-existing dimethyl groups . |

Ring Functionalization

Electrophilic substitution on the pyridine ring is challenging but feasible:

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

Scientific Research Applications

Biological Activities

Research indicates that N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine; dihydrochloride exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, making it a candidate for developing new antibiotics or antifungal treatments.

- Neuroprotective Effects : Studies on similar compounds suggest that derivatives of this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This inhibition could provide therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .

- Binding Affinity Studies : Interaction studies have demonstrated the compound's ability to bind to various receptors and enzymes, which could lead to modulation of biological pathways relevant in drug development.

Synthetic Applications

N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine; dihydrochloride serves as a versatile reagent in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Functional Group Manipulation : The amine group can be utilized for further derivatization, enabling the synthesis of more complex molecules.

- Building Block in Drug Development : The compound can act as a scaffold for creating new pharmaceutical agents with enhanced efficacy and selectivity against specific biological targets .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine; dihydrochloride against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Mechanism

Research focused on the inhibition of nNOS by derivatives of this compound showed promising results in cellular models of neurodegeneration. The findings suggest that modifications to the basic structure could enhance blood-brain barrier permeability while maintaining neuroprotective effects.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl Substituents: The target compound and the analog in share a pyridin-3-yl group, which may enhance binding to biological targets via π-π interactions.

- Amine Substitution : The N,N-dimethyl group in the target compound and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride both reduce basicity compared to primary amines, affecting protonation and solubility.

- Dihydrochloride Salts: Compounds like vanoxerine and berotralstat demonstrate that dihydrochloride salts improve aqueous solubility and stability, particularly at low pH.

Physicochemical Properties

While direct data for the target compound are unavailable, insights can be extrapolated from similar dihydrochloride salts:

- Solubility : Dihydrochloride salts (e.g., capmatinib dihydrochloride ) exhibit pH-dependent solubility, with higher solubility in acidic conditions.

- Hygroscopicity : Many dihydrochlorides (e.g., berotralstat ) are slightly hygroscopic, requiring controlled storage conditions.

- Polymorphism : As seen in capmatinib dihydrochloride , dihydrochloride salts may exhibit polymorphism, necessitating rigorous crystallographic control during manufacturing.

Biological Activity

N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine; dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

Research indicates that N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine acts primarily through inhibition of specific enzymes and receptors. Its interaction with dihydrofolate reductase (DHFR) has been noted, which is crucial for bacterial growth and proliferation. The compound exhibits binding affinity that suggests a competitive inhibition mechanism against DHFR, similar to other known inhibitors like trimethoprim .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound:

- Inhibition of Bacterial Growth : In vitro assays demonstrated significant antibacterial effects against various strains, including Mycobacterium tuberculosis (M.tb). The minimum inhibitory concentrations (MICs) ranged from 0.06 to 0.88 µg/mL for the most effective derivatives .

- Antifungal Activity : The compound also showed promising antifungal properties against multiple strains, suggesting a broad-spectrum antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines indicated that while the compound is effective against pathogens, it exhibits moderate toxicity levels. For example, the selectivity index (SI) was calculated based on the ratio of cytotoxic concentration (CC50) to the inhibitory concentration (IC50), showing a favorable profile for therapeutic use .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications in the pyridine ring and alkyl substituents significantly influence biological activity:

| Compound Variant | Structural Modification | MIC (µg/mL) | Observations |

|---|---|---|---|

| Compound A | 4-Fluoro substitution | 0.40 | High potency against M.tb |

| Compound B | Dimethyl substitution | 0.88 | Moderate activity |

| Compound C | No substitution | >32 | Inactive |

These results indicate that electron-donating groups enhance activity, while electron-withdrawing groups tend to diminish it .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine to assess their pharmacological profiles:

- Synthesis : The compound was synthesized using standard organic chemistry techniques involving pyridine derivatives.

- Evaluation : Each derivative underwent comprehensive biological testing including enzyme inhibition assays and cytotoxicity tests.

- Findings : Several derivatives exhibited enhanced binding affinities and lower cytotoxicity compared to the parent compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,2-Dimethyl-1-pyridin-3-ylpropan-1-amine dihydrochloride, and how is structural confirmation achieved?

Answer:

The synthesis typically involves reductive amination or alkylation of a pyridinylpropanamine precursor, followed by dihydrochloride salt formation. For example:

- Step 1: React 3-pyridinylpropanamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.

- Step 2: Quaternize the tertiary amine using HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt .

Characterization: - 1H/13C NMR: Confirm proton environments (e.g., pyridinyl protons at δ 7.4–8.9 ppm, methyl groups at δ 2.1–3.0 ppm) and carbon assignments .

- Elemental Analysis: Verify stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+ for the free base) .

Basic: How are spectroscopic techniques utilized to detect impurities in dihydrochloride salts?

Answer:

- HPLC-PDA: Monitor purity (>98%) using reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- FT-IR: Identify residual solvents (e.g., ethanol or DMSO) via characteristic peaks (C-O stretch at ~1050 cm⁻¹, S=O at ~1300 cm⁻¹) .

- TGA/DSC: Detect hydrate or solvate forms by mass loss events (e.g., water loss at 100–150°C) .

Advanced: How can reaction yields be optimized for dihydrochloride salt formation, particularly in solvent-sensitive systems?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to minimize side reactions. For acid-sensitive intermediates, employ buffered conditions (e.g., ammonium acetate) during HCl addition .

- Stoichiometry: Optimize HCl equivalents (typically 2.0–2.2 eq.) to avoid under- or over-protonation, monitored by pH titration .

- Crystallization: Induce salt precipitation via anti-solvent addition (e.g., diethyl ether) under controlled cooling (0–5°C) to enhance crystal purity .

Advanced: How can discrepancies between computational NMR predictions and experimental data be resolved for dihydrochloride salts?

Answer:

- DFT Calculations: Use software (e.g., Gaussian) with solvent correction (PCM model for DMSO or water) to simulate chemical shifts. Compare with experimental 1H/13C NMR data to identify conformational differences .

- Dynamic Effects: Account for proton exchange in aqueous solutions (e.g., amine protons) using EXSY NMR to detect equilibrium states .

- Counterion Effects: Recalculate shifts considering chloride ion pairing, which may deshield adjacent protons by 0.1–0.3 ppm .

Advanced: What experimental designs are critical for evaluating the biological activity of dihydrochloride salts compared to free bases?

Answer:

- Solubility Studies: Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability differences .

- In Vitro Assays: Compare IC50 values in cell-based models (e.g., antimicrobial activity against P. aeruginosa using broth microdilution) under standardized osmolarity .

- Salt Stability: Perform accelerated stability testing (40°C/75% RH for 4 weeks) to monitor degradation (e.g., hygroscopicity-induced hydrolysis) .

Advanced: How can solvent and counterion effects impact the crystallography of dihydrochloride salts?

Answer:

- Crystal Packing: Use SHELX suite for structure refinement. Polar solvents (e.g., methanol) may promote hydrogen-bonded networks between chloride ions and NH groups, affecting unit cell parameters .

- Counterion Disorder: Resolve chloride ion positions via difference Fourier maps (Fo–Fc) and occupancy refinement (e.g., partial occupancy in high-symmetry sites) .

- Twinned Crystals: Employ PLATON/TWINROTMAT to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: What strategies ensure reproducibility in dihydrochloride salt synthesis across laboratories?

Answer:

- Standardized Protocols: Document reaction parameters (e.g., HCl addition rate, stirring speed) to minimize batch variability .

- QC Metrics: Implement in-process controls (e.g., inline pH monitoring during acidification) and release criteria (e.g., ≤0.5% free base by ion chromatography) .

- Interlab Validation: Share representative NMR spectra (e.g., DEPT-135 for CH2 group confirmation) and chromatograms via open-access repositories .

Advanced: How are mechanistic studies designed to probe the reactivity of tertiary amine dihydrochlorides in cross-coupling reactions?

Answer:

- Kinetic Profiling: Use stopped-flow UV-Vis to monitor reaction rates under varying pH (2.0–5.0) and temperature (25–60°C) .

- Isotopic Labeling: Incorporate deuterated HCl (DCl) to track proton transfer steps via 2H NMR .

- Computational Modeling: Map reaction pathways (e.g., SN2 vs. radical mechanisms) using M06-2X/6-31+G(d,p) level theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.